[5-(2-Fluorophenyl)furan-2-yl]methanamine
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Overview
Description
[5-(2-Fluorophenyl)furan-2-yl]methanamine is an organic compound with the molecular formula C11H10FNO. It is characterized by the presence of a fluorophenyl group attached to a furan ring, which is further connected to a methylamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Fluorophenyl)furan-2-yl]methanamine typically involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with a methylamine alcohol solution. The reaction is carried out in an organic solvent for 6-8 hours to generate an imine intermediate. This intermediate is then reduced using metal borohydride for 1-2 hours to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The process includes steps such as condensation reactions, catalytic hydrogenation, and post-processing to ensure high yield and purity. The use of recyclable solvents and efficient reaction conditions makes the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[5-(2-Fluorophenyl)furan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include metal borohydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted fluorophenyl compounds. These products are of interest for further chemical modifications and applications .
Scientific Research Applications
[5-(2-Fluorophenyl)furan-2-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [5-(2-Fluorophenyl)furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [5-(2-Fluorophenyl)furan-2-yl]methanamine include:
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
[5-(2-Fluorophenyl)-2-furyl]methyl(2-furylmethyl)amine: Another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a furan ring connected to a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[5-(2-fluorophenyl)furan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPMXJKUUJSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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